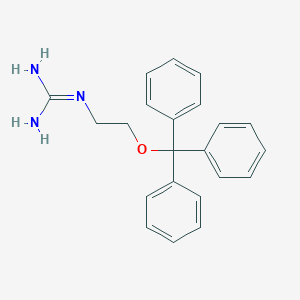

2-(2-Trityloxyethyl)guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

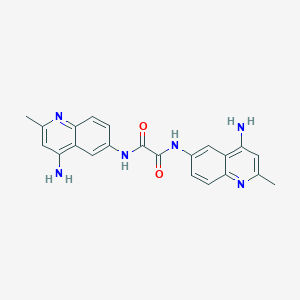

NY0116 is an agonist of neuromedin U receptor 2 (NMUR2) which decreases cAMP while stimulating calcium signaling in stably expressing NMUR2 HEK293 cells.

Wissenschaftliche Forschungsanwendungen

Overview of Guanidine Compounds

Guanidine compounds, including those similar to 2-(2-Trityloxyethyl)guanidine, have diverse applications across various fields of chemistry and biology. They are known for their use in nucleophilic organocatalysis, anion recognition, and coordination chemistry. These compounds are also found in several natural products, pharmaceuticals, and cosmetic ingredients synthesized by synthetic methods. Their biological activities and therapeutic uses are crucial for researchers in drug discovery processes, as guanidine functional groups are integral in developing potential drugs for the central nervous system, anti-inflammatory agents, anti-diabetic and chemotherapeutic agents, as well as cosmetics (Sa̧czewski & Balewski, 2013).

Guanidines in Organic Synthesis

Guanidines are key organic molecules used in various bioactivities and are present in many natural products and drug molecules. They are valuable in organic synthesis and functional materials. The synthesis of guanidines, particularly through transition metal-catalyzed reactions, has garnered significant attention due to their unique structures and widespread application value (Xu et al., 2016).

Guanidines in Polymer Synthesis

Guanidines play a role in polymer synthesis, particularly in the controlled polymerization of β-butyrolactone. Basic organocatalysts like guanidine effectively polymerize β-butyrolactone, leading to poly(3-hydroxybutyrate)s with controlled molecular features, such as controlled molar masses and functional end groups. This demonstrates the importance of guanidine compounds in developing advanced materials with specific molecular characteristics (Jaffredo et al., 2012).

Guanidines in DNA Research

Guanidines are also used in DNA research. For instance, a novel class of azo-guanidine compounds was synthesized and found to interact with DNA, showing a clear color change in solution. This interaction was characterized with UV-Visible spectroscopy and cyclic voltammetry, indicating potential use as a DNA staining agent (Jamil et al., 2013).

Eigenschaften

Produktname |

2-(2-Trityloxyethyl)guanidine |

|---|---|

Molekularformel |

C22H23N3O |

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

2-(2-trityloxyethyl)guanidine |

InChI |

InChI=1S/C22H23N3O/c23-21(24)25-16-17-26-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H4,23,24,25) |

InChI-Schlüssel |

FZXFGYLHTRBHNJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCN=C(N)N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCN=C(N)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NY-0116; NY 0116; NY0116 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B537861.png)

![3-[(8R)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione](/img/structure/B537867.png)

![Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate](/img/structure/B537883.png)

![(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid](/img/structure/B538136.png)

![(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester](/img/structure/B538364.png)

![1,3,8-Triazaspiro[4.5]decan-4-one,8-[(4-methylphenyl)sulfonyl]-1-phenyl-](/img/structure/B540039.png)

![3-[(3,4-Dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxamide](/img/structure/B540575.png)